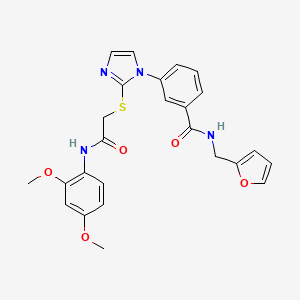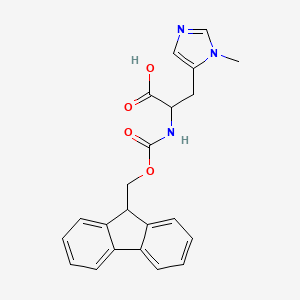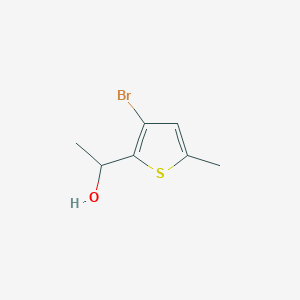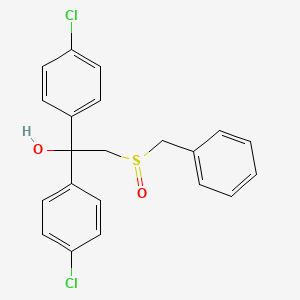![molecular formula C20H19N3O3 B2609050 6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 332389-26-1](/img/structure/B2609050.png)
6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives, such as the one you mentioned, are often used in medicinal chemistry due to their wide range of biological activities . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives typically includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific substituents on the ring can greatly influence the compound’s properties and biological activity.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific substituents present on the pyrimidine ring. These reactions often involve the nitrogen atoms in the ring and can include processes like alkylation, acylation, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives depend on their specific structure. Factors that can influence these properties include the nature and position of the substituents on the pyrimidine ring .Scientific Research Applications
Neuroprotective Agents
Pyrimidine derivatives have been studied for their potential as neuroprotective agents . They are considered for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury due to their ability to protect neuronal function and structure . The specific compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties, showing promise in inhibiting endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Anti-neuroinflammatory Activity
Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells . This suggests its potential application in developing treatments for diseases like Alzheimer’s and Parkinson’s.
Serotonin Receptor Potency
Some pyrimidine derivatives have shown effectiveness in targeting serotonin receptors, which are crucial in regulating mood, anxiety, and sleep. The compound could be explored for its selectivity and potency against these receptors, which may lead to new treatments for psychiatric disorders .
Therapeutic Drug Development
Given the compound’s structural flexibility and the variety of biological activities associated with pyrimidine derivatives, it holds potential for the development of therapeutic drugs. Its synthesis and modification could lead to new medications for a range of diseases, as evidenced by other compounds within its class that have already been approved for therapeutic use .
Mechanism of Action
Indole Derivatives
The compound is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pyrimidine Derivatives
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The degree of lipophilicity of a drug, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Biochemical Pathways
Some compounds similar to this one have been found to induce canonical Wnt signaling events and act as suppressors of inflammation in surface TLR-engaged primary human monocytes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-benzyl-4-(4-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-15-9-7-14(8-10-15)18-17-16(21-20(25)22-18)12-23(19(17)24)11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFOKFNQFQXPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608969.png)
![6-Acetyl-2-(3-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2608971.png)
![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608972.png)
![3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride](/img/structure/B2608973.png)
![2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2608975.png)

![N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2608978.png)


![(E)-2-(4-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2608983.png)



![2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)